molecular formula C6H6N2O6S B1275784 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid CAS No. 96-67-3

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

Cat. No. B1275784
CAS RN: 96-67-3
M. Wt: 234.19 g/mol
InChI Key: DQIVFTJHYKDOMZ-UHFFFAOYSA-N
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Description

The compound 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid is a derivative of benzenesulfonic acid, which is a class of compounds that have been extensively studied due to their diverse applications in various fields, including the synthesis of dyes, drugs, and as intermediates in organic synthesis. The presence of amino, hydroxy, and nitro groups on the benzene ring significantly alters the chemical and physical properties of these compounds, making them useful for a variety of chemical applications .

Synthesis Analysis

The synthesis of related compounds, such as the sodium salt of 4-amino-3-nitrobenzenesulfonic acid, involves the action of dilute sodium hydroxide solution on specific precursors like ethyl [(4-chlorosulfonyl-2-nitro)-phenyl]carbamate. This process highlights the importance of the N-ethoxycarbonyl group's position relative to other substituents on the benzene ring, as it determines the ease of removal by dilute sodium hydroxide solution .

Molecular Structure Analysis

The molecular structure of related compounds, such as the 1:1 proton-transfer compound of 5-sulfosalicylic acid with 3-aminobenzoic acid, reveals a complex network of hydrogen-bonding interactions. These interactions lead to the formation of heteromeric cyclic dimers and zigzag chains, which contribute to a three-dimensional layered polymer structure. Such detailed structural analysis is crucial for understanding the properties and potential applications of these compounds .

Chemical Reactions Analysis

The reactivity of benzenesulfonic acid derivatives is influenced by the substituents on the benzene ring. For instance, the synthesis of imine compounds based on 3-amino-4-hydroxybenzenesulfonic acid demonstrates that the position and strength of electron-donating groups can significantly affect the stability, reactivity, and photoexcitation of these compounds. These characteristics are essential for their potential use as chemosensors for anions and their interactions with biological molecules like DNA .

Physical and Chemical Properties Analysis

The physical properties of benzenesulfonic acid derivatives, such as their melting points and crystallization behavior, are of particular interest. For example, cocrystals prepared from 2-amino-5-nitropyridine and achiral benzenesulfonic acids exhibit high melting points and noncentrosymmetric crystal structures, which are desirable for applications in nonlinear optical materials. The alternation of cation and anion in the crystal lattice contributes to the formation of column structures and layered arrays, which are important for the material's properties .

The chemical properties, such as the ability to form Schiff bases with various spectroscopic characteristics, are also noteworthy. The electron-donating substituents can influence the fluorescence properties and antioxidant activity of these compounds. The interaction with anions and DNA, as well as the potential for visible detection in daylight conditions, are significant for their application in chemical sensing and biological activities .

Scientific Research Applications

Electrochemical Degradation

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid has been studied in the context of electrochemical degradation. Using boron-doped diamond electrodes, researchers investigated the electrochemical oxidation of this compound along with other aromatic amines. The study found effective degradation of the compound, indicating its potential application in wastewater treatment or pollution control technologies (Pacheco, Santos, Ciríaco, & Lopes, 2011).

Chemical Synthesis

The compound has been involved in chemical synthesis processes. For instance, it played a role in the preparation of sodium 4-Amino-3-nitro-benzenesulfonate and related compounds, showcasing its utility in the synthesis of complex organic compounds (Rosevear & Wilshire, 1982).

Tandem Reaction Catalysis

In a study focusing on the synthesis of α-(4-Oxazolyl)amino Esters, 3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid was used as a catalyst in a Brønsted acid catalyzed tandem reaction. This highlights its potential as a catalyst in complex organic reactions (Lee, Oh, & Kim, 2018).

Nonlinear Optical Materials

The compound has been investigated for its potential use in nonlinear optical materials. Research into the synthesis of noncentrosymmetric cocrystals with this compound suggests its applicability in the field of materials science, particularly in developing new optical materials (Koshima, Hamada, Yagi, & Uosaki, 2001).

Molecular Structure Analysis

Studies have been conducted to understand the molecular structure of related compounds, such as 2-nitrobenzenesulfonic acid. These studies, involving gas electron diffraction and quantum chemical analysis, provide insights into the structural aspects of these types of compounds, which is crucial for their application in various scientific fields (Petrov, Giricheva, Girichev, Petrova, Ivanov, & Bardina, 2011).

Safety And Hazards

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid can cause skin and eye irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

3-amino-2-hydroxy-5-nitrobenzenesulfonic acid
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InChI

InChI=1S/C6H6N2O6S/c7-4-1-3(8(10)11)2-5(6(4)9)15(12,13)14/h1-2,9H,7H2,(H,12,13,14)
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InChI Key

DQIVFTJHYKDOMZ-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1N)O)S(=O)(=O)O)[N+](=O)[O-]
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Molecular Formula

C6H6N2O6S
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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DSSTOX Substance ID

DTXSID3024495
Record name 6-Amino-4-nitro-1-phenol-2-sulfonic acid
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Molecular Weight

234.19 g/mol
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Physical Description

6-amino-4-nitro-1-phenol-2-sulfonic acid is a brown powder. (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Solubility

1 to 5 mg/mL at 70.7 °F (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Product Name

3-Amino-2-hydroxy-5-nitrobenzenesulfonic acid

CAS RN

96-67-3, 98171-51-8
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Record name 2-Amino-4-nitrophenol-6-sulfonic acid
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Record name 6-Amino-4-nitro-1-phenol-2-sulfonic acid
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Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Melting Point

545 °F (decomposes) (NTP, 1992)
Record name 6-AMINO-4-NITRO-1-PHENOL-2-SULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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